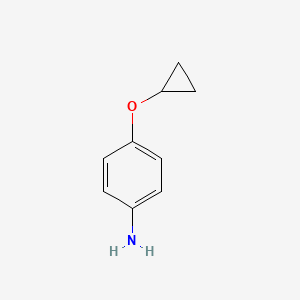

4-Cyclopropoxyaniline

Description

4-Cyclopropoxyaniline is an organic compound with the molecular formula C₉H₁₁NO. It is characterized by the presence of a cyclopropyl group attached to the oxygen atom of an aniline ring.

Properties

IUPAC Name |

4-cyclopropyloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANNTDOLEANZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropoxyaniline can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with 4-nitrophenol, followed by reduction of the nitro group to an amine. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas for the reduction step .

Industrial Production Methods: In industrial settings, the production of 4-Cyclopropoxyaniline may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclopropyl-substituted aniline derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed

Major Products: The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .

Scientific Research Applications

4-Cyclopropoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Cyclopropoxyaniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Cyclopropoxyaniline: Similar in structure but with the cyclopropyl group attached to the meta position on the aniline ring.

2-Cyclopropoxyaniline: Another isomer with the cyclopropyl group attached to the ortho position.

Uniqueness: 4-Cyclopropoxyaniline is unique due to its para-substitution pattern, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its isomers .

Biological Activity

4-Cyclopropoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a cyclopropyl group attached to an aniline structure, may exhibit diverse pharmacological properties. This article aims to synthesize existing research findings on the biological activities of 4-cyclopropoxyaniline, including its mechanisms of action, therapeutic applications, and safety profiles.

Chemical Structure and Properties

4-Cyclopropoxyaniline (C9H11N) features a cyclopropyl moiety attached to a para-substituted aniline. The unique structural characteristics impart specific interactions with biological targets, influencing its efficacy and safety.

Anticancer Properties

Recent studies have highlighted the potential of 4-cyclopropoxyaniline as an anticancer agent. Research indicates that compounds with similar structures can inhibit various kinases involved in cancer progression. For instance, related anilines have shown inhibitory activity against Mer and c-Met kinases, which are critical in tumor growth and metastasis. The IC50 values for these activities range significantly, emphasizing the importance of structural modifications in enhancing potency.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 4-Cyclopropoxyaniline | Mer | 8.1 |

| 4-Cyclopropoxyaniline | c-Met | 144.0 |

These findings suggest that 4-cyclopropoxyaniline may possess similar inhibitory effects on these kinases, warranting further investigation into its anticancer potential .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of 4-cyclopropoxyaniline. Preliminary studies indicate that derivatives of cyclopropyl-substituted anilines exhibit anticonvulsant properties. This suggests that 4-cyclopropoxyaniline could be explored as a candidate for treating neurological disorders such as epilepsy .

The mechanisms through which 4-cyclopropoxyaniline exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific protein targets through non-covalent binding, influencing signaling pathways critical for cell proliferation and survival.

- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinase activity, which is crucial in various cellular processes, including metabolism and apoptosis.

- Receptor Modulation : The aniline moiety may facilitate interactions with neurotransmitter receptors or other protein targets involved in neuroprotection and anti-inflammatory responses.

Safety Profile

While exploring the therapeutic potential of 4-cyclopropoxyaniline, it is essential to consider its safety profile. Toxicological assessments indicate that compounds within this class may pose risks such as acute toxicity upon ingestion and skin irritation .

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (H302) | Harmful if swallowed |

| Skin Corrosion (H314) | Causes severe skin burns |

These findings underscore the necessity for careful evaluation during drug development processes.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

- Case Study on Anilines : A series of substituted anilines were synthesized to evaluate their kinase inhibitory activities. The study found that para-substituted anilines exhibited superior activity compared to meta-substituted variants .

- Neuroprotective Evaluation : Another study focused on derivatives of cyclopropyl-anilines for their anticonvulsant effects, revealing promising results that could be applicable to 4-cyclopropoxyaniline .

Q & A

Q. What are the recommended safety protocols for handling 4-Cyclopropoxyaniline in laboratory settings?

- Methodological Answer : Handling requires adherence to strict safety protocols. Use chemical fume hoods for synthesis and purification steps. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Face shields are recommended during high-risk procedures (e.g., transferring volatile intermediates). Engineering controls, such as local exhaust ventilation, should minimize airborne exposure. Contaminated gloves must be disposed of as hazardous waste, and hands washed thoroughly post-handling . Training on emergency procedures (e.g., spill containment, first aid for accidental exposure) is mandatory, with annual refreshers as per institutional guidelines .

Q. What synthetic routes are commonly employed for the preparation of 4-Cyclopropoxyaniline, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical route involves nucleophilic substitution between 4-aminophenol and cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization focuses on:

- Catalyst selection : PdCl₂(PPh₃)₂ enhances coupling efficiency in cross-coupling reactions .

- Temperature control : Reactions are conducted at 80–100°C to balance reaction rate and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural identity of 4-Cyclopropoxyaniline?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Compare cyclopropane proton signals (δ 0.5–1.5 ppm) and aromatic amine peaks (δ 6.5–7.5 ppm).

- FT-IR : Confirm NH₂ stretches (~3400 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹).

- Mass spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺ at m/z 150.1).

- Melting point analysis : Compare observed mp (e.g., 178°C) to literature values .

Discrepancies in data require repetition under controlled humidity/temperature to rule out hygroscopic effects .

Advanced Research Questions

Q. What strategies can mitigate side reactions during functionalization of 4-Cyclopropoxyaniline?

- Methodological Answer : Side reactions (e.g., cyclopropane ring opening or amine oxidation) are minimized by:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during electrophilic substitutions.

- Inert atmospheres : Conduct reactions under N₂/Ar to prevent oxidation.

- Low-temperature catalysis : Employ Pd(OAc)₂ with ligands (e.g., PCy₃) at 50°C for Suzuki-Miyaura couplings .

Monitor reaction progress via TLC (Rf comparison) and isolate intermediates promptly to avoid degradation.

Q. How can researchers address contradictory data in spectroscopic characterization of 4-Cyclopropoxyaniline derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) should be systematically investigated:

- Repeat experiments : Ensure consistency in solvent, concentration, and instrument calibration.

- Cross-validate techniques : Use X-ray crystallography (e.g., CCDC data ) to resolve ambiguous NMR assignments.

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .

Document all variables (e.g., humidity, pH) to identify confounding factors .

Q. What computational methods are suitable for predicting the reactivity of 4-Cyclopropoxyaniline in novel synthetic pathways?

- Methodological Answer : Apply density functional theory (DFT) to model:

- Electrophilic aromatic substitution (EAS) : Calculate Fukui indices to predict regioselectivity.

- Transition states : Identify energy barriers for cyclopropane ring-opening pathways.

Software like Gaussian 16 or Materials Studio optimizes geometries (B3LYP/6-31G* basis set). Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate models .

How can the FINER criteria improve the formulation of research questions for 4-Cyclopropoxyaniline studies?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess reagent availability and instrumentation (e.g., access to HPLC-MS).

- Novelty : Target understudied applications (e.g., photoactive derivatives for optoelectronics).

- Ethics : Follow institutional guidelines for hazardous waste disposal .

Example: "How does electron-withdrawing group substitution on the cyclopropane ring affect the compound's photostability?" aligns with FINER by addressing mechanistic gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.